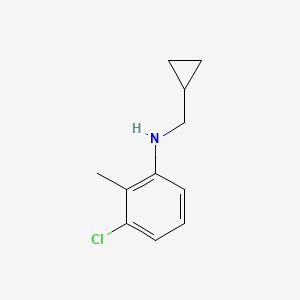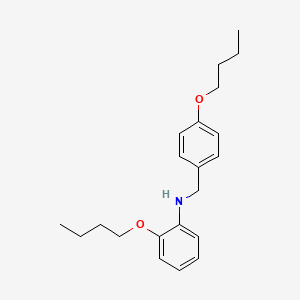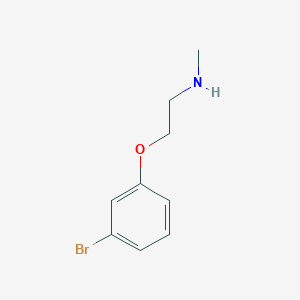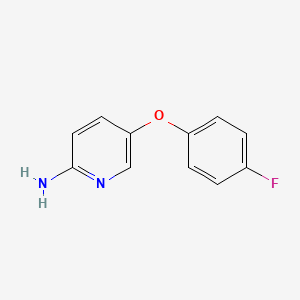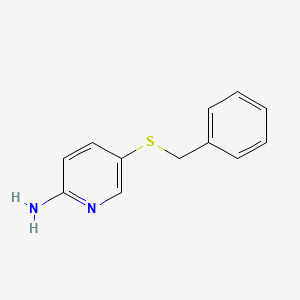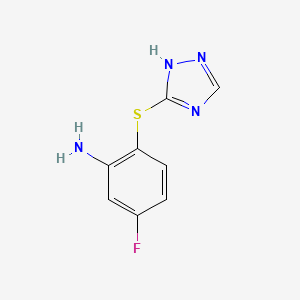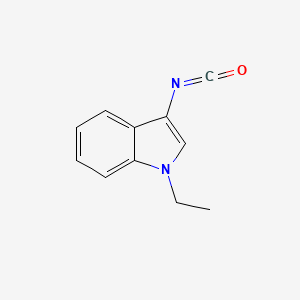
1-ethyl-3-isocyanato-1H-indole
Descripción general
Descripción
1-ethyl-3-isocyanato-1H-indole is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
1-Ethyl-3-isocyanato-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, potentially including this compound, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may impact a variety of biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, and anticancer effects.
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-isocyanato-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules through covalent bonding. The isocyanate group can react with nucleophilic amino acids such as lysine, cysteine, and serine residues in proteins, leading to the formation of stable urea or thiourea linkages. These interactions can result in the modification of enzyme activity, protein function, and cellular signaling pathways. For example, this compound may inhibit the activity of enzymes involved in metabolic pathways by covalently modifying their active sites .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The covalent modification of proteins by this compound can lead to changes in protein function and stability, which in turn can affect cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, this compound may impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic amino acids in proteins. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the covalent modification of an enzyme’s active site by this compound can lead to the inhibition of its catalytic activity, thereby affecting the overall metabolic pathway. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1-ethyl-3-amino-1H-indole and carbon dioxide. The degradation of this compound can result in a decrease in its biological activity over time. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, but the compound’s activity gradually diminishes as it degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to determine the optimal dosage of this compound to achieve the desired biological effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and metabolic flux. For example, this compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism, resulting in changes in energy production and biosynthetic processes. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. The localization and accumulation of this compound can vary depending on the cell type and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and exert its biological effects. The subcellular localization of this compound can also affect its stability and degradation, as different cellular compartments have distinct environments and enzymatic activities .
Propiedades
IUPAC Name |
1-ethyl-3-isocyanatoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZVVNTPLQEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
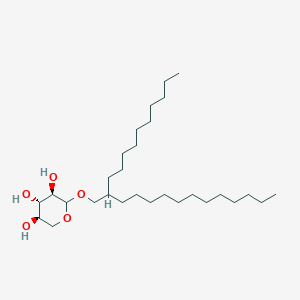
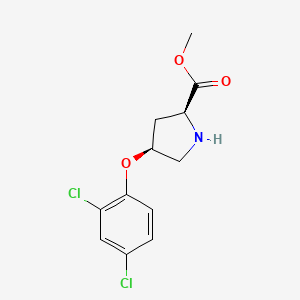
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
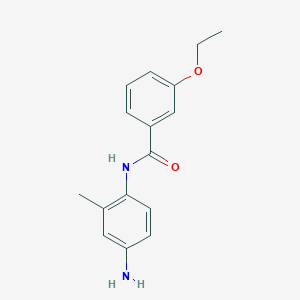
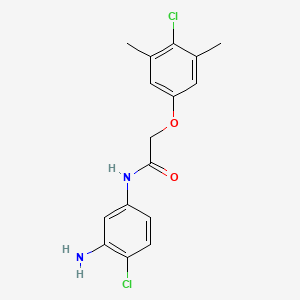

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
